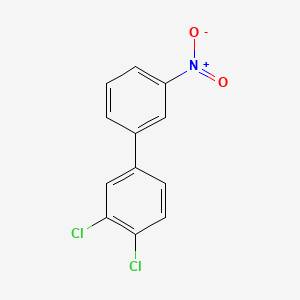

1,2-Dichloro-4-(3-nitrophenyl)benzene

説明

It is synthesized via a Suzuki-Miyaura cross-coupling reaction between 1-iodo-3,4-dichlorobenzene and 3-nitrophenylboronic acid, yielding a white solid with a 65% efficiency . Key spectroscopic data includes its $ ^1H $ NMR profile (300 MHz, CDCl$ _3 $): δ 8.40 (t, $ J = 1.98 \, \text{Hz} $, 1H), 8.21–8.27 (m, 1H), 7.87 (td, $ J = 1.25, 7.68 \, \text{Hz} $, 1H), and other aromatic proton signals, confirming its structural integrity . The compound has been investigated as an intermediate in the development of diarylurea-based allosteric modulators targeting the cannabinoid CB1 receptor, highlighting its pharmacological relevance .

特性

IUPAC Name |

1,2-dichloro-4-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUIENJXVUJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739044 | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-51-7 | |

| Record name | 1,1′-Biphenyl, 3,4-dichloro-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Design and Substrate Selection

The Suzuki-Miyaura coupling is the most viable method for constructing the biphenyl backbone. This approach involves reacting a halogenated dichlorobenzene derivative (e.g., 1,2-dichloro-4-bromobenzene) with 3-nitrophenylboronic acid under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Catalytic System Optimization

Typical conditions include:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base: K₂CO₃ or Na₂CO₃ (2 equiv)

-

Solvent: Dimethylformamide (DMF) or toluene/water biphasic system

-

Temperature: 80–100°C

-

Time: 12–24 hours

Under these conditions, yields exceeding 70% are achievable, as demonstrated in analogous syntheses of nitro-substituted biphenyls.

Challenges and Mitigation

-

Nitro Group Stability: The nitro group may undergo reduction under prolonged heating. Using milder bases (e.g., K₃PO₄) and lower temperatures (60–80°C) mitigates this.

-

Halide Reactivity: Bromine offers superior reactivity over chlorine in cross-coupling. If 1,2-dichloro-4-iodobenzene is used, reaction times reduce to 6–8 hours.

Ullmann-Type Coupling for Halogenated Intermediates

Copper-Mediated Coupling

Ullmann coupling provides an alternative for constructing the biphenyl system, particularly when using electron-deficient aryl halides. A representative protocol involves:

-

Substrates: 1,2-Dichloro-4-iodobenzene and 3-nitroiodobenzene

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 120°C

-

Time: 24–48 hours

Yields range from 50–60%, limited by homo-coupling side reactions.

Nitration of Biphenyl Precursors

Direct Nitration of 1,2-Dichlorobiphenyl

Nitrating pre-coupled 1,2-dichlorobiphenyl introduces the nitro group at position 3 of the pendant phenyl ring. Key considerations include:

Nitrating Agents and Conditions

Limitations

-

Isomer Separation: Crude reaction mixtures contain 10–20% of undesired ortho and para nitro isomers, necessitating chromatographic purification.

-

Functional Group Tolerance: Nitration must precede sensitive downstream transformations to avoid over-oxidation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Key Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70–85 | High | Mild conditions, scalable | Requires expensive Pd catalysts |

| Ullmann Coupling | 50–60 | Moderate | No precious metals | Long reaction times, moderate yields |

| Direct Nitration | 60–75 | Moderate | Simple setup | Isomer separation challenges |

化学反応の分析

Types of Reactions

1,2-Dichloro-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and nitro) on the benzene rings.

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

科学的研究の応用

Chemistry

- Synthesis Intermediate : The compound is primarily used as an intermediate in the synthesis of various substituted biphenyl derivatives. It plays a crucial role in producing agrochemicals and pharmaceuticals.

- Electrophilic Aromatic Substitution : Due to the presence of electron-withdrawing groups (chlorine and nitro), it is highly reactive in electrophilic aromatic substitution reactions.

Biology

- Enzyme Inhibition Studies : 1,2-Dichloro-4-(3-nitrophenyl)benzene has been investigated for its potential to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This interaction may alter the pharmacokinetics of co-administered drugs.

- Biological Interaction Probes : It serves as a probe to study interactions between small molecules and biological macromolecules, providing insights into enzyme mechanisms and cellular pathways.

Medicine

- Pharmaceutical Precursor : The compound is utilized in synthesizing pharmaceutical compounds with potential therapeutic applications, including antitumor and antimicrobial agents .

Industry

- Agrochemical Production : It is involved in producing various agrochemicals and dyes, contributing significantly to industrial chemical processes.

Case Study 1: Aquatic Toxicity

A study assessed the impact of this compound on aquatic life. Results indicated high toxicity levels, with mortality observed in fish species at concentrations as low as 10 µg/L. The mechanism was linked to oxidative stress and enzyme inhibition, highlighting environmental concerns regarding its use.

Case Study 2: Enzyme Interaction Studies

In another investigation, this compound was used to evaluate binding affinities with serine proteases through surface plasmon resonance techniques. The findings revealed significant binding interactions with a dissociation constant in the nanomolar range, underscoring its potential as a biological probe.

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Similar structure but lacks the biphenyl moiety | Primarily used as an agrochemical intermediate |

| 1,2-Dichloro-3-nitrobenzene | Isomer with the nitro group at the 3 position | Different reactivity profile due to positional isomerism |

| 2,4-Dichloro-1-nitrobenzene | Contains two chlorine atoms and one nitro group | Used mainly in dye manufacturing |

Toxicity Assessment

Toxicological studies indicate that exposure to this compound can lead to acute toxicity affecting various organ systems. Notably, it has been shown to cause adverse effects in aquatic organisms and may disrupt endocrine functions. Its toxicity profile raises significant concerns regarding environmental safety and human health risks associated with exposure .

作用機序

The mechanism of action of 1,2-dichloro-4-(3-nitrophenyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to enzyme inhibition or other biological effects . The chlorine atoms can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 1,2-Dichloro-4-(3-nitrophenyl)benzene are compared below with analogous halogenated nitroaromatic compounds, emphasizing substituent effects, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Key Observations:

Nitrostyrene derivatives (e.g., 1,2-Dichloro-4-(2-nitrovinyl)benzene) exhibit conjugated nitro-olefin systems, enabling participation in Michael addition reactions, unlike the static nitroaryl group in the target compound .

Pharmacological Potential: While this compound is tailored for CB1 receptor modulation, caffeic acid (3,4-Dihydroxybenzeneacrylic acid) serves antioxidative roles in supplements and cosmetics, illustrating divergent bioactivities despite aromatic frameworks .

Synthetic Utility :

- Halogenated nitroaromatics like 4-Bromo-5-fluoro-2-nitrotoluene are precursors for fluorinated pharmaceuticals, whereas the target compound’s dichloro/nitro combination offers steric and electronic advantages in cross-coupling reactions .

Structural Flexibility :

- The diethoxyethoxy side chain in 98919-15-4 introduces hydrophilicity, contrasting with the hydrophobic nitroaryl group in the target compound, which may influence solubility in drug formulations .

生物活性

1,2-Dichloro-4-(3-nitrophenyl)benzene (CAS No. 1365271-51-7) is an organic compound characterized by a biphenyl structure with two chlorine atoms and a nitro group. This compound has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities, particularly in enzyme inhibition and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. Research indicates that the compound may act as an enzyme inhibitor , affecting the activity of specific target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as cytotoxicity and potential mutagenicity .

Enzyme Inhibition

This compound has been utilized in studies investigating its role as an enzyme inhibitor. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Such inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in pharmacological contexts.

Toxicity Assessment

Toxicological studies have reported acute toxicity associated with this compound. In animal models, exposure has resulted in adverse effects on various organ systems, raising concerns about its environmental and health impacts. The compound's toxicity profile suggests significant risks upon exposure, particularly in aquatic organisms where it may disrupt endocrine functions .

Case Study 1: Aquatic Toxicity

A study evaluated the effects of this compound on aquatic life. Results indicated that the compound exhibited high toxicity levels, leading to mortality in fish species at concentrations as low as 10 µg/L. The mechanism was linked to oxidative stress and disruption of cellular functions due to enzyme inhibition.

Case Study 2: Enzyme Interaction Studies

In enzyme interaction studies, this compound was used as a probe to assess binding affinities with various biological macromolecules. The compound demonstrated significant binding interactions with serine proteases, which are vital for numerous physiological processes. This interaction was characterized using surface plasmon resonance (SPR), revealing a dissociation constant (K) in the nanomolar range .

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | Similar structure but lacks the biphenyl moiety | Primarily used as an agrochemical intermediate |

| 1,2-Dichloro-3-nitrobenzene | Isomer with the nitro group at the 3 position | Different reactivity profile due to positional isomerism |

| 2,4-Dichloro-1-nitrobenzene | Contains two chlorine atoms and one nitro group | Used mainly in dye manufacturing |

Q & A

Q. What are the standard synthetic routes for 1,2-Dichloro-4-(3-nitrophenyl)benzene, and what yields can be expected?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting 1-iodo-3,4-dichlorobenzene with 3-nitrophenylboronic acid using Pd catalysis, yielding ~65% after purification by silica gel chromatography . Lower yields (37–47%) in related syntheses highlight the need for optimized reaction conditions (e.g., catalyst loading, solvent choice, and temperature control) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H NMR : Peaks at δ 8.40 (t, J = 1.98 Hz) and 7.71 (d, J = 2.07 Hz) confirm aromatic proton environments influenced by electron-withdrawing nitro and chloro groups .

- IR Spectroscopy : Absence of CO stretches (unlike analogs in ) rules out ketone impurities.

- Mass Spectrometry : Exact mass (289.922 g/mol) validates molecular formula (C₁₂H₇Cl₂NO₂) .

Q. What purification methods are effective for isolating this compound?

Flash chromatography with ethyl acetate/hexane gradients is widely used, though low yields (e.g., 37%) suggest challenges in separating nitro-substituted byproducts . Recrystallization from dichloromethane/hexane may improve purity for crystallographic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve Suzuki coupling yields?

Factors include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may require rigorous degassing to prevent Pd oxidation.

- Temperature Control : Reactions at 80–100°C balance rate and decomposition risks .

Q. What computational tools validate the molecular geometry and electronic structure?

- InChI/SMILES : InChI=1S/C12H7Cl2NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(16)7-9/h1-7H provides input for DFT calculations (e.g., Gaussian) to predict NMR shifts and dipole moments.

- Crystallographic Data : Dihedral angles (e.g., 41.62° between benzene rings in analogs ) guide molecular docking studies for receptor interactions.

Q. How do substituents influence regioselectivity in related cross-coupling reactions?

The nitro group’s meta-position directs coupling to the para-chloro site, as steric and electronic effects favor aryl-aryl bond formation at less hindered positions. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. What challenges arise in interpreting NOE correlations for this compound?

Overlapping aromatic signals (e.g., δ 7.55–7.59 ppm ) complicate NOESY analysis. Selective deuteration or 2D-COSY experiments may resolve ambiguities.

Q. How is the compound evaluated for biological activity (e.g., CB1 receptor modulation)?

- In vitro assays : Competitive binding studies using [³H]CP-55,940 quantify affinity for CB1 receptors .

- Functional assays : cAMP accumulation or β-arrestin recruitment assays assess allosteric modulation .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across studies?

Discrepancies (65% vs. 37% ) stem from differences in:

- Purification : Flash chromatography efficiency varies with silica gel activity and solvent gradients.

- Byproduct Formation : Nitro group reduction or halogen exchange may occur under prolonged heating.

Q. How can conflicting NMR assignments be resolved?

Comparative analysis with deuterated analogs or synthetic intermediates (e.g., 3-nitrophenylboronic acid) clarifies peak assignments. DFT-predicted NMR shifts (e.g., using ACD/Labs) provide additional validation .

Methodological Recommendations

- Crystallization : Use slow evaporation in DCM/hexane to obtain single crystals for X-ray diffraction, noting weak C–H⋯π interactions that stabilize the lattice .

- Toxicity Screening : Follow EPA endocrine disruptor protocols (e.g., ER/AR binding assays) to assess environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。